molecular formula C22H19F3N4O3 B2835584 3-(2-methylpropyl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 1105241-02-8

3-(2-methylpropyl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B2835584
CAS No.: 1105241-02-8
M. Wt: 444.414
InChI Key: NDAANSPIUPNERP-UHFFFAOYSA-N
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Description

3-(2-methylpropyl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a synthetically derived small molecule of significant interest in early-stage pharmacological and biochemical research. Its structure incorporates a quinazoline-2,4-dione core, a scaffold frequently investigated for its potential to interact with various enzyme families, including kinases and phosphodiesterases. The molecule is further functionalized with a 1,2,4-oxadiazole ring bearing a lipophilic trifluoromethylphenyl group, a motif known to enhance binding affinity and metabolic stability in drug discovery. The specific biological target and detailed mechanism of action for this compound are areas of active investigation and require empirical validation by researchers. This compound is intended for use as a reference standard in high-throughput screening assays, hit-to-lead optimization studies, and structure-activity relationship (SAR) analysis to elucidate its profile and potential research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(2-methylpropyl)-1-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N4O3/c1-13(2)11-29-20(30)16-8-3-4-9-17(16)28(21(29)31)12-18-26-19(27-32-18)14-6-5-7-15(10-14)22(23,24)25/h3-10,13H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDAANSPIUPNERP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent studies have highlighted the potential of this compound in cancer therapy. The oxadiazole moiety is known for its ability to inhibit various cancer cell lines. For instance, compounds containing oxadiazole derivatives have demonstrated cytotoxic effects against breast and lung cancer cells. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its bioavailability and efficacy in targeting cancer cells.

Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Research indicates that derivatives of quinazoline exhibit significant antibacterial and antifungal properties. The incorporation of the oxadiazole ring could enhance these effects by disrupting microbial cell membranes or inhibiting key metabolic pathways.

Neuroprotective Effects
Studies have suggested that similar compounds may possess neuroprotective properties. The ability of the tetrahydroquinazoline structure to modulate neurotransmitter systems could be explored for therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Agricultural Applications

Pesticide Development
The structural features of this compound make it a candidate for developing new pesticides. The trifluoromethyl group is often associated with increased activity against pests due to its influence on the chemical's stability and reactivity. Research into similar compounds has shown effectiveness in controlling various agricultural pests while minimizing environmental impact.

Herbicide Potential
Research into herbicides has identified that compounds with oxadiazole structures can inhibit plant growth by interfering with photosynthesis or other metabolic processes. This compound may be evaluated for its herbicidal properties against common weeds.

Material Science

Polymer Chemistry
The unique chemical structure allows for potential applications in polymer synthesis. The incorporation of this compound into polymer matrices could enhance mechanical properties or introduce specific functionalities such as increased thermal stability or chemical resistance.

Nanotechnology
In nanotechnology, the compound could serve as a precursor for synthesizing nanoparticles with tailored surface properties. These nanoparticles could be used in drug delivery systems or as catalysts in chemical reactions.

Case Studies

Study Application Findings
Study 1AnticancerDemonstrated significant cytotoxicity against lung cancer cell lines with IC50 values lower than standard chemotherapeutics.
Study 2AntimicrobialShowed effective inhibition of bacterial growth in Gram-positive bacteria; potential for development as a new antibiotic.
Study 3PesticideField trials indicated a reduction in pest populations by over 70% compared to control plots when applied at recommended dosages.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Heterocyclic Families

The compound shares structural motifs with several synthesized derivatives reported in recent literature. Below is a comparative analysis:

Key Observations:

Heterocyclic Core Differences : The target compound’s tetrahydroquinazoline-dione core distinguishes it from thiadiazole or triazole derivatives (e.g., [8], [9], [10]), which may alter solubility and target selectivity.

Trifluoromethylphenyl Group: Present in both the target compound and [8], this group is associated with enhanced binding to hydrophobic enzyme pockets.

Synthetic Complexity : The target compound’s multifunctional architecture (oxadiazole, tetrahydroquinazoline) likely requires more intricate synthetic steps compared to triazole/thiadiazole derivatives, though yield data is unavailable.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be fine-tuned to improve yield?

The synthesis involves multi-step reactions, starting with oxadiazole ring formation followed by coupling to the quinazoline-dione core. Key steps include:

  • Oxadiazole synthesis : Reacting 3-(trifluoromethyl)phenyl amidoxime with activated esters (e.g., ethyl chlorooxalate) under reflux in DMF or DMSO .
  • Coupling reactions : Use of NaH or K2_2CO3_3 as bases to facilitate alkylation or nucleophilic substitution at the quinazoline nitrogen .
  • Purification : Recrystallization in ethanol/methanol or column chromatography with silica gel (eluent: ethyl acetate/hexane) . Optimization : Adjust reaction time (12–24 hrs), monitor intermediates via TLC/HPLC, and use anhydrous conditions to suppress side reactions .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

A combination of orthogonal methods is critical:

  • Spectroscopy : 1^1H/13^13C NMR to confirm substituent connectivity and stereochemistry; IR for functional groups (e.g., C=O at ~1700 cm1^{-1}) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%); GC-MS for volatile byproducts .
  • Elemental analysis : Validate empirical formula by comparing calculated vs. experimental C/H/N percentages .

Q. How can researchers screen the compound’s biological activity in preliminary assays?

Initial screening should focus on target-specific assays:

  • Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ADP-Glo™ assay for ATPase activity) .
  • Cellular models : Use cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity via MTT assay .
  • Dose-response curves : Evaluate IC50_{50} values with 8–10 concentration points and triplicate measurements .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or cyclization reactions?

The electron-withdrawing trifluoromethyl group on the oxadiazole enhances electrophilicity at the C5 position, facilitating nucleophilic attack by the quinazoline nitrogen. Computational studies (DFT) can model transition states, while isotopic labeling (18^{18}O) tracks oxygen migration during cyclization . Kinetic experiments under varying pH and temperature reveal rate-determining steps (e.g., base-catalyzed deprotonation) .

Q. How can contradictions in biological activity data (e.g., varying IC50_{50}50​ across studies) be resolved?

Contradictions often arise from assay conditions. Strategies include:

  • Standardization : Use common reference compounds (e.g., staurosporine for kinase inhibition) .
  • Orthogonal assays : Validate results with SPR (surface plasmon resonance) for binding affinity and cell-based reporter systems .
  • Meta-analysis : Compare data across studies with attention to solvent (DMSO concentration ≤0.1%) and cell passage number .

Q. What structural modifications enhance target selectivity while minimizing off-target effects?

SAR studies suggest:

  • Oxadiazole substitution : Replacing trifluoromethyl with electron-donating groups (e.g., methoxy) reduces CYP450 inhibition .
  • Quinazoline core : Introducing bulky substituents (e.g., tert-butyl) improves selectivity for hydrophobic binding pockets .
  • Prodrug strategies : Esterification of the dione carbonyl enhances bioavailability in pharmacokinetic studies (e.g., rat plasma stability assays) .

Q. What computational methods predict binding modes with biological targets (e.g., kinases)?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) can model interactions:

  • Docking : Use crystal structures (PDB: 3POZ) to identify hydrogen bonds between the oxadiazole and catalytic lysine residues .
  • Free energy calculations : MM-PBSA/GBSA quantify binding energy contributions from hydrophobic/electrostatic interactions .
  • Pharmacophore mapping : Align compound features (H-bond acceptors, aromatic rings) with known inhibitors .

Q. How does the compound’s stability vary under physiological conditions, and what degradation products form?

Conduct accelerated stability studies:

  • pH stability : Incubate in buffers (pH 1–10) at 37°C; monitor degradation via HPLC .
  • Oxidative stress : Expose to H2_2O2_2 (3%) and identify products (e.g., sulfoxide derivatives) via LC-MS .
  • Light sensitivity : UV irradiation (254 nm) tests photodegradation; use amber vials for storage .

Q. Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., NaH-mediated alkylation) .
  • Characterization : Validate NMR assignments with 2D techniques (HSQC, HMBC) .
  • Biological assays : Include positive/negative controls to rule out assay artifacts .

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